2-Bromo-3-formylpyridine
Overview
Description
2-Bromo-3-formylpyridine is a laboratory chemical . It has a molecular weight of 186.01 g/mol . The IUPAC name for this compound is 2-bromopyridine-3-carbaldehyde .
Synthesis Analysis
A study published in Nature discusses the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . This method could potentially be applied to synthesize this compound.Molecular Structure Analysis
The molecular formula of this compound is C6H4BrNO . The InChI string representation is InChI=1S/C6H4BrNO/c7-6-5(4-9)2-1-3-8-6/h1-4H .Physical and Chemical Properties Analysis
This compound is a yellow solid . It has a molecular weight of 186.01 g/mol . The compound has a XLogP3-AA value of 1.3, indicating its partition coefficient between octanol and water .Scientific Research Applications
Synthesis and Intermediates
- 2-Bromo-3-formylpyridine derivatives serve as key intermediates in the synthesis of various chemically significant compounds. For instance, 2- and 3-formylpyridine derivatives are prepared from corresponding nitrooxymethyl derivatives, with applications in developing potential antitumor and antiviral agents (Kinoshita & Ohishi, 1994).
- The allylation and propargylation of 3-bromo-4-formylpyridine under specific conditions result in cyclopentannulated pyridines, showcasing the versatility of bromo-formylpyridine derivatives in complex organic synthesis (Jones, Fiumana, & Escudero-Hernandez, 2000).
- Sequential Palladium-Catalyzed reactions involving bromo-chloropyridines demonstrate the utility of bromo-formylpyridine derivatives in synthesizing 2-arylpyridines, valuable in creating complexes with unique physical properties (Baloch, Roy, Bensaid, Guerchais, & Doucet, 2012).
Metal Complex Formation and Antimicrobial Activity
- Bromo-formylpyridine derivatives are used in the preparation of metal-complexing molecular rods, contributing significantly to the field of inorganic chemistry and material science (Schwab, Fleischer, & Michl, 2002).
- Novel zinc(II), copper(II), nickel(II), and cobalt(III) complexes with 2-formylpyridine derivatives exhibit interesting properties, including antioxidant, antimicrobial, and antiproliferative activities, highlighting their potential in medicinal chemistry and pharmacology (Balan, Burduniuc, Usataia, Graur, Chumakov, Petrenko, Gudumac, Gulea, & Pahonțu, 2020).
Safety and Hazards
The compound has several hazard statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301 + P312) .
Mechanism of Action
Target of Action
This compound is a derivative of pyridine, which is often used in the synthesis of various pharmaceuticals and agrochemicals
Mode of Action
As a pyridine derivative, it may interact with biological targets through its nitrogen atom or the bromine and formyl groups attached to the pyridine ring . The bromine atom could potentially undergo nucleophilic substitution reactions, while the formyl group could participate in various condensation reactions.
Biochemical Pathways
Pyridine derivatives are known to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-3-formylpyridine is currently unavailable. As a small, polar molecule, it is reasonable to hypothesize that it could be well-absorbed and distributed throughout the body. The presence of the bromine atom might slow down its metabolism, potentially leading to a longer half-life .
Result of Action
Given its structural features, it could potentially form covalent bonds with biological targets, leading to changes in their function . More research is needed to determine the specific effects of this compound.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might affect its stability, while the presence of other molecules could either facilitate or hinder its interactions with its targets .
Properties
IUPAC Name |
2-bromopyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-6-5(4-9)2-1-3-8-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFWMEFWZWXLIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405795 | |
Record name | 2-Bromo-3-formylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128071-75-0 | |
Record name | 2-Bromo-3-formylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromonicotinaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-bromonicotinaldehyde a useful reagent in organic synthesis?
A1: The presence of both the bromine atom and the aldehyde group makes 2-bromonicotinaldehyde a highly versatile building block. [, ] The bromine atom allows for further functionalization via various reactions like palladium-catalyzed cross-coupling reactions. [] Simultaneously, the aldehyde group can participate in condensation reactions, enabling the creation of complex heterocyclic systems. [] This dual reactivity makes it highly valuable in the synthesis of various biologically active compounds.
Q2: Are there any improved synthetic methods for 2-bromonicotinaldehyde and related compounds?
A2: Yes, recent research has focused on improving the synthesis of 2-bromonicotinaldehyde and its derivatives. One study highlights the use of directed ortho metalation of 2-bromopyridine as a convenient and high-yielding method for synthesizing 2-bromonicotinaldehyde and 2-bromonicotinic acid. [] This approach offers a more efficient route compared to traditional methods.
Q3: Can you provide an example of 2-bromonicotinaldehyde's application in synthesizing complex molecules?
A3: One study employed 2-bromonicotinaldehyde in the synthesis of thieno[2,3-b]- and [3,2-b]-fused naphthyridines. [] The researchers utilized a palladium-catalyzed cross-coupling reaction between 2-bromonicotinaldehyde and various stannylated thiophene derivatives to achieve this. These fused heterocyclic systems are of significant interest due to their potential biological activities.
Q4: Has 2-bromonicotinaldehyde been used in crystallographic studies?
A4: Yes, 2-bromonicotinaldehyde has been utilized in crystallographic studies. In one research, the reaction of 2-bromonicotinaldehyde with 6-methoxy-3,4-dihydro-2H-naphthalen-1-one resulted in the formation of (E)-2-[(2-bromopyridin-3-yl)methylidene]-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, which was then characterized by X-ray crystallography. [] This study provides valuable insights into the structural features of compounds derived from 2-bromonicotinaldehyde.
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